4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide
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Overview
Description
4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide is a chemical compound that is available from several suppliers for scientific research needs . It is also known by registry numbers ZINC000001787239 . This compound contains a total of 46 atoms; 22 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide derivatives were synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of a 4-amino-N-[2 (diethylamino) ethyl] benzamide complex by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide molecule . It can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Mechanism of Action
Safety and Hazards
Future Directions
Research on similar compounds suggests potential future directions. For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole were designed by bioisosterism, and synthesized easily via esterification, cyanation, cyclization, and aminolysis reactions . The preliminary bioassay showed that most compounds had good larvicidal activities against mosquito larvae at 10 mg/L . Therefore, this type of compound can be further studied .
properties
IUPAC Name |
4-[4-(2,4-dimethylphenoxy)butanoylamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-10-17(14(2)12-13)24-11-3-4-18(22)21-16-8-6-15(7-9-16)19(20)23/h5-10,12H,3-4,11H2,1-2H3,(H2,20,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKCUBSOVYCJJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(2,4-Dimethylphenoxy)butanamido)benzamide |
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